Cas no 1995072-66-6 (8-Methyl-1,2,3,5,6,7-hexahydro-s-indacen-4-amine)

8-Methyl-1,2,3,5,6,7-hexahydro-s-indacen-4-amine is a bicyclic amine derivative with a partially hydrogenated indacene core. Its unique structure, featuring a methyl substituent at the 8-position and an amine group at the 4-position, confers distinct chemical properties, making it valuable as an intermediate in organic synthesis and pharmaceutical research. The saturated cyclohexene rings enhance stability while retaining reactivity for further functionalization. This compound is particularly useful in the development of heterocyclic frameworks and ligand systems due to its rigid, yet modifiable, scaffold. Its well-defined stereochemistry and purity make it suitable for applications requiring precise molecular control, such as medicinal chemistry and materials science.
8-Methyl-1,2,3,5,6,7-hexahydro-s-indacen-4-amine structure
1995072-66-6 structure
Product Name:8-Methyl-1,2,3,5,6,7-hexahydro-s-indacen-4-amine
CAS No:1995072-66-6
MF:C13H17N
MW:187.280783414841
CID:5086375
PubChem ID:122480741
Update Time:2025-06-08

8-Methyl-1,2,3,5,6,7-hexahydro-s-indacen-4-amine Chemical and Physical Properties

Names and Identifiers

    • 8-Methyl-1,2,3,5,6,7-hexahydro-s-indacen-4-amine
    • F77406
    • BS-48839
    • SCHEMBL18007707
    • 1995072-66-6
    • Inchi: 1S/C13H17N/c1-8-9-4-2-6-11(9)13(14)12-7-3-5-10(8)12/h2-7,14H2,1H3
    • InChI Key: JARIUGIVDZQWBW-UHFFFAOYSA-N
    • SMILES: NC1C2CCCC=2C(C)=C2CCCC2=1

Computed Properties

  • Exact Mass: 187.136099547g/mol
  • Monoisotopic Mass: 187.136099547g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 0
  • Complexity: 203
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 26

8-Methyl-1,2,3,5,6,7-hexahydro-s-indacen-4-amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Aaron
AR01XCE2-100mg
8-Methyl-1,2,3,5,6,7-hexahydro-s-indacen-4-amine
1995072-66-6 97%
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$48.00 2023-12-14
1PlusChem
1P01XC5Q-100mg
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1PlusChem
1P01XC5Q-250mg
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Additional information on 8-Methyl-1,2,3,5,6,7-hexahydro-s-indacen-4-amine

Introduction to 8-Methyl-1,2,3,5,6,7-hexahydro-s-indacen-4-amine (CAS No. 1995072-66-6)

8-Methyl-1,2,3,5,6,7-hexahydro-s-indacen-4-amine, identified by the Chemical Abstracts Service Number (CAS No.) 1995072-66-6, is a structurally complex organic compound belonging to the s-indacene derivatives. This molecule has garnered significant attention in the field of pharmaceutical chemistry due to its unique scaffold and potential biological activities. The presence of a methyl group at the 8-position and an amine functional group at the 4-position contributes to its distinct chemical and pharmacological properties.

The molecular framework of 8-Methyl-1,2,3,5,6,7-hexahydro-s-indacen-4-amine consists of a partially hydrogenated indacene core, which is a fused bicyclic system comprising two benzene rings connected by a single bond. This structural motif is known to exhibit various biological effects, making it a valuable scaffold for drug discovery. The compound’s six-membered rings are fully saturated, which influences its electronic distribution and reactivity. The amine group at the 4-position not only serves as a potential site for further functionalization but also contributes to hydrogen bonding interactions, which are critical in drug-receptor binding.

In recent years, there has been growing interest in indacene derivatives due to their reported pharmacological activities. Specifically, compounds with similar structural features have shown promise in the treatment of neurological disorders, cancer, and inflammatory conditions. The amine-substituted s-indacenes are particularly intriguing because they can modulate neurotransmitter systems and interact with specific protein targets. For instance, studies have demonstrated that certain indacene derivatives can inhibit enzymes involved in pain signaling or modulate ion channels in neuronal cells.

8-Methyl-1,2,3,5,6,7-hexahydro-s-indacen-4-amine has been investigated for its potential role as an intermediate in the synthesis of more complex pharmacophores. Its structural flexibility allows for modifications at multiple positions, enabling the development of novel analogs with enhanced efficacy or reduced side effects. Researchers have explored its reactivity toward various coupling reactions commonly employed in medicinal chemistry, such as Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination. These transformations have opened up avenues for creating derivatives with tailored biological properties.

The synthesis of 8-Methyl-1,2,3,5,6,7-hexahydro-s-indacen-4-amine involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include cyclization reactions followed by functional group interconversions. Advances in catalytic methods have enabled more efficient and sustainable production processes for such compounds. For example, palladium-catalyzed reactions have been employed to construct the indacene core with high precision.

From a computational chemistry perspective, 8-Methyl-1 ,2 ,3 ,5 ,6 ,7 -hexahydro -s -indacen -4 -amine has been subjected to molecular modeling studies to understand its binding interactions with biological targets. Quantum mechanical calculations have provided insights into its electronic structure and predicted binding affinities for various receptors. These computational approaches complement experimental efforts by guiding the design of optimized derivatives.

The pharmacological profile of 8-Methyl-1 ,2 ,3 ,5 ,6 ,7 -hexahydro -s -indacen -4 -amine is still under active investigation. Preliminary studies suggest that it may exhibit inhibitory activity against certain enzymes or receptors relevant to human health conditions. However, it is important to note that in vitro activity does not always translate into therapeutic efficacy in vivo . Further research is needed to evaluate its pharmacokinetic properties and potential toxicity profiles before considering clinical applications.

The role of 8-Methyl-1 ,2 ,3 ,5 ,6 ,7 -hexahydro -s -indacen -4 -amine as a building block for drug discovery continues to be explored. Its unique structural features make it a promising candidate for developing novel therapeutics targeting complex diseases. Collaborative efforts between synthetic chemists and biologists are essential to fully realize its potential in medicinal chemistry applications.

In conclusion, 8-Methyl-1 ,2 ,3 ,5 ,6 ,7 -hexahydro-s-indacen-4-am ine (CAS No . 1995072—66—6) represents an interesting compound with diverse chemical and pharmacological possibilities . Its investigation as both a synthetic intermediate and a potential therapeutic agent underscores its significance in contemporary pharmaceutical research . As our understanding of its properties evolves, so too will its applications in addressing unmet medical needs。

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